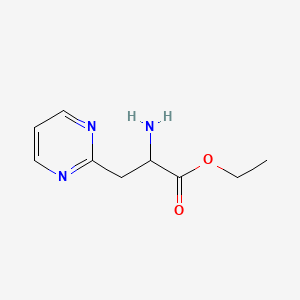
Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate is a heterocyclic compound featuring a pyrimidine ring attached to an amino acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate can be synthesized using a multi-step process. One common method involves the reaction of 2-aminopyrimidine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is typically carried out under nitrogen protection, with anhydrous ethanol as the solvent, and heated in an oil bath at temperatures between 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Post-reaction purification steps, such as recrystallization and solvent extraction, are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-3-(pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(pyridin-2-yl)propanoate: This compound has a pyridine ring instead of a pyrimidine ring, leading to different chemical and biological properties.
Ethyl 3-oxo-3-(pyrimidin-2-yl)propanoate:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
ethyl 2-amino-3-pyrimidin-2-ylpropanoate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7(10)6-8-11-4-3-5-12-8/h3-5,7H,2,6,10H2,1H3 |
Clé InChI |
PLIIKNFGDFKPLE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=NC=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



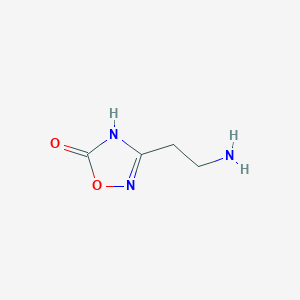
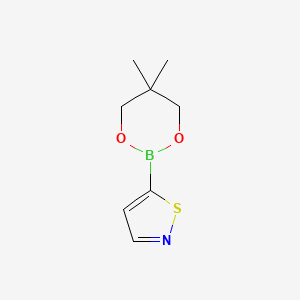
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)
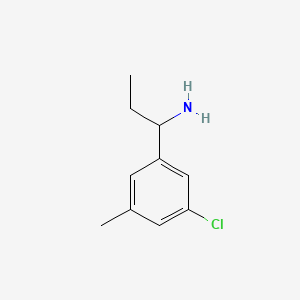


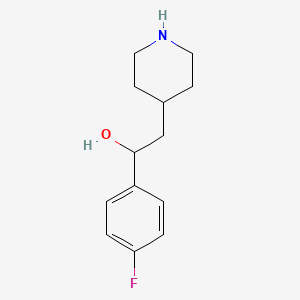
![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)
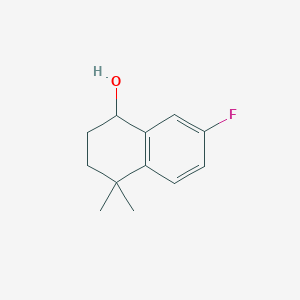
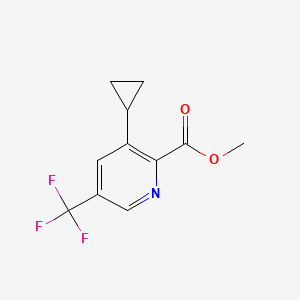
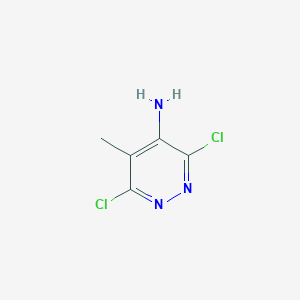
![8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)
![5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12975673.png)
